

Preclinical Evaluation of AVM0703 in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MT0703**

Cat. No.: **B1677556**

[Get Quote](#)

Disclaimer: No specific preclinical data for a drug designated "**MT0703**" was found in publicly available sources. This document provides a technical overview of the preclinical studies of AVM0703, a clinical-stage immunomodulatory agent, as a representative example of a therapeutic being investigated for solid tumors. The information herein is compiled from publicly available abstracts, press releases, and clinical trial information.

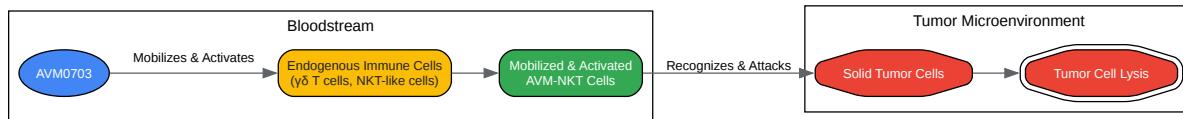
Introduction

AVM0703 is a novel, high-dose formulation of dexamethasone developed by AVM Biotechnology.^{[1][2]} It is being investigated as a potential treatment for a variety of cancers, including solid tumors and hematological malignancies.^{[3][4]} The primary mechanism of action of AVM0703 involves the rapid mobilization and activation of endogenous $\gamma\delta$ T cells and Natural Killer T (NKT)-like cells, which play a crucial role in the innate immune response against cancer.^{[1][2][3]} This document summarizes the key findings from preclinical studies of AVM0703 in solid tumor models.

Mechanism of Action

AVM0703's anti-tumor activity is attributed to its ability to induce the mobilization of a specific subset of immune cells.^{[1][3]} AVM0703 triggers the production and release of endogenous bispecific gamma delta TCR+ invariant TCR+ Natural Killer T-like cells (AVM-NKT).^[1] These "supercharged" immune cells can recognize and target abnormal cells, including cancer cells.^[1] This mobilization of immune cells is observed shortly after a single administration of AVM0703.^[1]

The proposed signaling pathway for AVM0703 involves the activation and mobilization of these cytotoxic immune cells, leading to an attack on tumor cells.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of AVM0703.

Preclinical Efficacy in Solid Tumor Models

Preclinical studies have evaluated the anti-tumor activity of AVM0703 in various murine models of solid tumors. The primary endpoint in these studies was typically tumor growth inhibition or complete response (CR) rates.

Tumor Model	Treatment Group	Key Findings	Reference
B16F10 Melanoma	AVM0703 as preconditioning for Adoptive Cell Transfer (ACT)	Enhanced ACT efficacy, equivalent to Cy/Flu preconditioning.	[2]
Immune-Resistant A20 B lymphoma	AVM0703 Monotherapy	27% Complete Response (CR)	[2]
Immune-Resistant A20 B lymphoma	AVM0703 + Cyclophosphamide/Fludarabine (Cy/Flu)	60% Complete Response (CR)	[2]
Xenografted Human T-ALL (CCRF-CEM)	AVM0703	Tumor eradication and long-term memory.	[2]
Mouse MOPC315 Multiple Myeloma	AVM0703	95% Complete Response (CR) (preliminary)	[2]

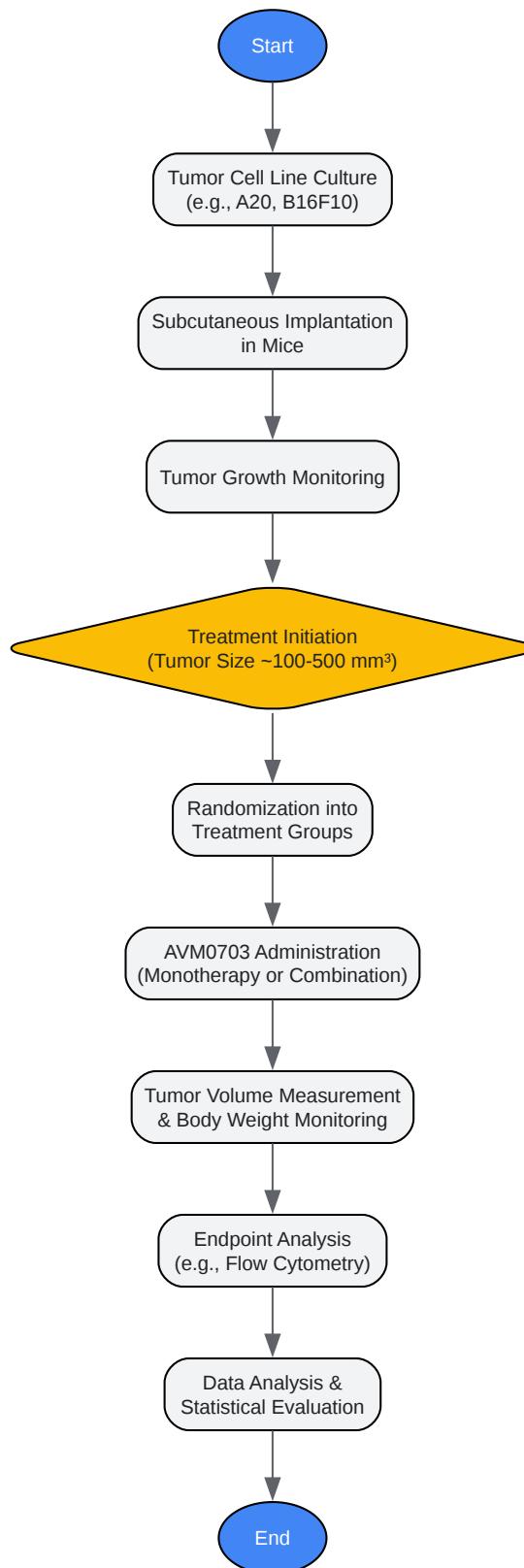
Experimental Protocols

Detailed experimental protocols for the preclinical studies of AVM0703 are not fully available in the public domain. However, based on the available abstracts, the general methodologies can be outlined.

- Cell Lines and Animals:
 - A20 B lymphoma: An immune-resistant murine B-cell lymphoma model, typically implanted in BALB/c mice.[2][5]
 - B16F10 melanoma: A murine melanoma model, typically implanted in C57BL/6 mice.[2]
 - CCRF-CEM: A human T-cell acute lymphoblastic leukemia cell line, used in xenograft models with immunodeficient mice (e.g., NCRnu).[2]
 - MOPC315: A murine multiple myeloma model, typically implanted in BALB/c mice.[2]

- Tumor Implantation:
 - Tumor cells were suspended in a 50% Matrigel mixture and implanted subcutaneously into the flank of the mice.[5]
 - Tumor growth was monitored, and treatment was initiated when tumors reached a palpable size.[5]
- Treatment Administration:
 - AVM0703 was administered orally via gavage at a human equivalent dose (HED) of 15-18 mg/kg.[2]
 - AVM0703 was evaluated as a monotherapy, in combination with chemotherapy (cyclophosphamide and fludarabine), or as a preconditioning agent for adoptive cell transfer.[2][5]
- Efficacy Assessment:
 - Tumor volume was measured to assess treatment response.[2]
 - Due to observations of pseudoprogression, where tumors were measurable but cancer cells were eradicated, endpoint analysis was also performed using flow cytometry to quantify live cancer cells.[2]

The general workflow for the *in vivo* efficacy studies can be visualized as follows:

[Click to download full resolution via product page](#)**Caption:** General experimental workflow for AVM0703 in vivo studies.

Safety and Tolerability

Preclinical studies indicated that AVM0703 was well-tolerated. Mice treated with AVM0703 did not show significant toxicity or body weight loss.^[5] In combination studies, the AVM0703 and Cy/Flu combination had no observed toxicity or body weight loss, in contrast to standard chemotherapy regimens like CHOP, which induced significant weight loss and toxicity-related deaths.^[5]

Conclusion

The preclinical data for AVM0703 in solid tumor models, although limited in the public domain, suggests a promising immunotherapeutic agent with a novel mechanism of action. The ability to mobilize and activate the patient's own immune system to fight cancer, combined with a favorable safety profile, warrants further investigation in clinical settings. Clinical trials for AVM0703 in various cancers are ongoing.^{[3][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avmbiotech.com [avmbiotech.com]
- 2. ascopubs.org [ascopubs.org]
- 3. AVM Biotechnology Announces Twenty-Eight (28) Solid Tumor and Blood Cancer Patients have been Treated with Immunomodulatory AVM0703 through Expanded Access/Compassionate Use Programs - BioSpace [\[biospace.com\]](http://biospace.com)
- 4. businesswire.com [businesswire.com]
- 5. AVM0703 as a novel stand alone or combination therapy for lymphoma. - ASCO [\[asco.org\]](http://asco.org)
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Preclinical Evaluation of AVM0703 in Solid Tumors: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1677556#preclinical-studies-of-avm0703-in-solid-tumors\]](https://www.benchchem.com/product/b1677556#preclinical-studies-of-avm0703-in-solid-tumors)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com